![molecular formula C18H21FN4O2 B5571856 4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5571856.png)
4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide is a fluorinated compound with potential relevance in various pharmacological and biochemical contexts. Its synthesis and characterization have been a subject of scientific investigation.
Synthesis Analysis
The compound's synthesis involves several steps, typically starting with simpler molecules and adding functional groups through chemical reactions. For example, Windhorst et al. (1999) describe the synthesis of a related fluorinated analogue, emphasizing the precision needed in each synthesis step to achieve the desired product (Windhorst et al., 1999).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods like NMR and IR spectroscopy. These techniques help in determining the spatial arrangement of atoms within the molecule and identifying functional groups. Prasad et al. (2009) and Sudhamani et al. (2015) provide insights into the structure of similar compounds using these methods (Prasad et al., 2009); (Sudhamani et al., 2015).
Scientific Research Applications
Anaplastic Lymphoma Kinase (ALK) Inhibitors
One area of application involves the development of anaplastic lymphoma kinase (ALK) inhibitors. For example, studies on compounds with similar structural motifs have shown potential in treating cancer by inhibiting the ALK pathway. These compounds undergo specific enzymatic hydrolysis in plasma, leading to the generation of metabolites with varying degrees of stability and potency against ALK. Efforts to optimize these molecules involve balancing their metabolic stability in plasma with their inhibitory activity, highlighting the intricate relationship between chemical structure, enzymatic hydrolysis, and pharmacokinetics in the development of cancer therapeutics (Teffera et al., 2013).
Antimycobacterial Agents
Another significant area of research involves the synthesis of fluorinated compounds for antimycobacterial activity. Studies have synthesized and evaluated various fluorinated benzothiazolo imidazole compounds for their antimicrobial properties. These efforts are part of the ongoing search for new treatments against mycobacterial infections, such as tuberculosis, showcasing the role of fluorinated compounds in developing new antimicrobial agents (Sathe et al., 2011).
Orexin Receptor Antagonists
Research into orexin 1 and 2 receptor antagonists for the treatment of insomnia has also involved fluorinated compounds. The disposition and metabolism of novel orexin receptor antagonists have been studied, with findings indicating principal routes of metabolism and the significance of specific metabolites. These studies contribute to our understanding of how fluorinated compounds can be used to modulate sleep and wakefulness, offering insights into the development of treatments for sleep disorders (Renzulli et al., 2011).
Antimicrobial Activity
The development of fluorine-18-labeled antagonists for neuroreceptor imaging in the brain highlights another application of fluorinated compounds in scientific research. These studies involve the synthesis of fluorinated derivatives for PET imaging, offering tools for studying the distribution of neuroreceptors in vivo and contributing to our understanding of neurological diseases and their treatments (Lang et al., 1999).
properties
IUPAC Name |
4-fluoro-N-[3-[3-(1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c19-15-5-3-13(4-6-15)18(25)22-8-7-16(24)23-11-1-2-14(12-23)17-20-9-10-21-17/h3-6,9-10,14H,1-2,7-8,11-12H2,(H,20,21)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYNOAIGRFKZDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCNC(=O)C2=CC=C(C=C2)F)C3=NC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide (non-preferred name) |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.